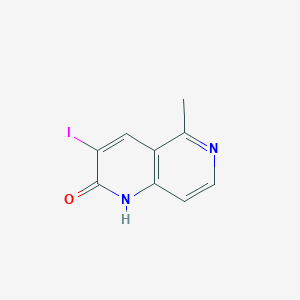

3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one

説明

3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one is a useful research compound. Its molecular formula is C9H7IN2O and its molecular weight is 286.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds such as indole derivatives are known to play a significant role in cell biology and are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Mode of Action

It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Biochemical Pathways

The synthesis of 1,5-naphthyridines involves reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Pharmacokinetics

Similar compounds have shown good secondary pharmacology and physicochemical properties and excellent pharmacokinetics in preclinical species .

Result of Action

Similar compounds have shown reduced effects on human bone marrow progenitor cells in vitro .

Action Environment

Some similar processes can be run under solvent-free conditions .

生物活性

3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one (CAS Number: 1407532-87-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₇IN₂O

- Molecular Weight : 286.07 g/mol

- Melting Point : 260–263 °C

- Structure : It features a naphthyridine core with an iodine substituent and a methyl group, contributing to its unique biological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions. Recent methodologies have focused on efficient synthetic routes that enhance yield and purity. For instance, one study highlights a concise synthesis via iododecarboxylation reactions, which allows for rapid assembly of naphthyridine derivatives suitable for further functionalization .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study assessing a related class of naphthyridinones demonstrated their ability to induce apoptosis in various cancer cell lines, including HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer) . The mechanism involves DNA damage and the generation of reactive oxygen species (ROS), which are critical for triggering apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The planar structure allows intercalation into DNA strands, disrupting replication processes.

- Apoptosis Induction : It activates apoptotic pathways by increasing ROS levels and inhibiting anti-apoptotic proteins like Bcl-2 .

- Telomerase Inhibition : Some derivatives have shown potential in targeting telomerase activity, which is often upregulated in cancer cells .

Study on Cytotoxicity

A recent study synthesized a series of naphthyridinones related to this compound and evaluated their cytotoxic effects on cancer cell lines. The findings indicated that certain analogs exhibited higher selectivity and potency against cancer cells compared to normal cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-Iodo-5-methyl | HL-60 | 15 | DNA Damage |

| 3-Iodo Derivative | MCF-7 | 20 | ROS Generation |

Comparative Analysis

Comparative studies have shown that derivatives of naphthyridinones can enhance anticancer activity through structural modifications. For example, the introduction of various substituents at different positions on the naphthyridine ring has been linked to improved efficacy against specific cancer types .

特性

IUPAC Name |

3-iodo-5-methyl-1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O/c1-5-6-4-7(10)9(13)12-8(6)2-3-11-5/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGRMUYBFGNPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=C(C(=O)N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257457 | |

| Record name | 1,6-Naphthyridin-2(1H)-one, 3-iodo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1407532-87-9 | |

| Record name | 1,6-Naphthyridin-2(1H)-one, 3-iodo-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1407532-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Naphthyridin-2(1H)-one, 3-iodo-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。